Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl
Overview
Description
Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is a fluorogenic substrate for Cathepsin D, a lysosomal aspartyl protease. Cathepsin D plays a crucial role in degrading and activating intracellular proteins, including hormones, enzyme precursors, and growth factors. Overexpression of Cathepsin D in tumors is associated with metastasis and is considered a marker of poor prognosis in breast cancer .
Mechanism of Action
Target of Action
The primary target of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is Cathepsin D , a lysosomal aspartyl protease . This enzyme plays a crucial role in degrading and activating intracellular proteins, including hormones, enzyme precursors, and growth factors .
Mode of Action
this compound acts as a fluorogenic substrate for Cathepsin D . Upon interaction with Cathepsin D, the compound undergoes enzymatic cleavage, leading to the release of free fluorescent 4-Methoxy-β-naphthylamine (4MβNA) . This fluorescence can be detected with excitation at approximately 335-350 nm and emission at around 410-440 nm .
Biochemical Pathways
The action of this compound is primarily involved in the lysosomal degradation pathway . By acting as a substrate for Cathepsin D, it participates in the breakdown and activation of various intracellular proteins. Overexpression of Cathepsin D, which can be monitored using this compound, has been associated with tumor metastasis and is considered a marker of poor prognosis in breast cancer .
Result of Action
The interaction of this compound with Cathepsin D results in the release of 4MβNA, a fluorescent compound . This fluorescence serves as a measurable output, indicating the activity of Cathepsin D. Therefore, the compound can be used for the colorimetric or fluorometric determination of Cathepsin D activity .
Biochemical Analysis
Biochemical Properties
Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl plays a crucial role in biochemical reactions as a fluorogenic substrate for cathepsin D. When cathepsin D cleaves this substrate, it releases free fluorescent 4-Methoxy-β-naphthylamine (4MbNA), which can be detected by its excitation at approximately 335 nm and emission at approximately 410 nm . This property makes this compound an essential tool for quantifying cathepsin D activity in various biological samples. The interaction between this compound and cathepsin D is specific and allows for precise measurement of enzyme activity.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for cathepsin D. Cathepsin D is involved in the degradation of intracellular proteins, which is critical for maintaining cellular homeostasis. Overexpression of cathepsin D, as detected using this compound, has been linked to tumor metastasis and is considered a marker of poor prognosis in breast cancer . The compound’s ability to measure cathepsin D activity helps researchers understand its role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by cathepsin D, resulting in the release of fluorescent 4MbNA. This cleavage occurs at specific peptide bonds within the substrate, allowing for the quantification of cathepsin D activity . The binding interaction between this compound and cathepsin D is highly specific, ensuring accurate measurement of enzyme activity. This specificity is crucial for studying the enzyme’s role in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is typically stored at temperatures below -15°C to maintain its stability . Over time, degradation of the compound may occur, potentially affecting its ability to accurately measure cathepsin D activity. Long-term studies using this compound have shown that it remains effective for quantifying enzyme activity, provided it is stored and handled correctly.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound effectively measures cathepsin D activity without causing adverse effects. At high doses, there may be toxic or adverse effects, although specific studies on dosage thresholds and toxicity are limited . Researchers must carefully determine the appropriate dosage to ensure accurate and safe use of the compound in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and activation. Cathepsin D, the enzyme that interacts with this compound, plays a role in the lysosomal degradation of proteins, which is essential for cellular metabolism and homeostasis . The interaction between this compound and cathepsin D provides insights into the enzyme’s role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with cathepsin D. The compound’s localization and accumulation are influenced by the presence of cathepsin D, which is primarily found in lysosomes . This distribution pattern is crucial for accurately measuring enzyme activity in specific cellular compartments.
Subcellular Localization
This compound is primarily localized in lysosomes, where it interacts with cathepsin D. The subcellular localization of this compound is essential for its function as a substrate for cathepsin D, allowing for precise measurement of enzyme activity within lysosomal compartments . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches the appropriate cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl primarily undergoes hydrolysis reactions catalyzed by Cathepsin D. The hydrolysis of the peptide bond releases free fluorescent 4-Methoxy-β-naphthylamine (4MβNA), which can be quantified by its fluorescence properties .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of Cathepsin D and is typically carried out in a buffered aqueous solution at an optimal pH for enzyme activity. The reaction conditions include maintaining the temperature at 37°C to mimic physiological conditions .
Major Products
The major product formed from the hydrolysis of this compound is 4-Methoxy-β-naphthylamine, which exhibits fluorescence with excitation at 335-350 nm and emission at 410-440 nm .
Scientific Research Applications
Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is widely used in scientific research for the colorimetric or fluorometric determination of Cathepsin D activity. Its applications span various fields, including:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding the role of Cathepsin D in cellular processes and disease mechanisms.
Medicine: Utilized in cancer research to investigate the involvement of Cathepsin D in tumor progression and metastasis.
Industry: Employed in the development of diagnostic kits and therapeutic agents targeting Cathepsin D .
Comparison with Similar Compounds
Similar Compounds
Bz-Arg-Gly-Phe-Phe-Pro-4MβNA: Another fluorogenic substrate for Cathepsin D with similar properties and applications
Bz-Arg-Gly-Phe-Phe-Pro-MNA: A related compound used for the determination of Cathepsin D activity
Uniqueness
Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is unique due to its high specificity for Cathepsin D and its ability to produce a fluorescent signal upon hydrolysis. This makes it a valuable tool for studying Cathepsin D activity in various research and clinical settings .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55N9O7.ClH/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34;/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52);1H/t38-,39-,40-,41-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJIVHMTLXCAK-HKDYZXNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H56ClN9O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201928-98-5 | |
Record name | 201928-98-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.